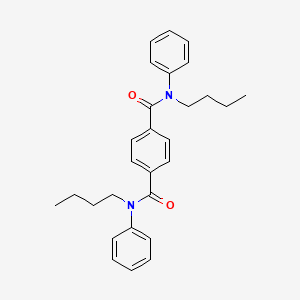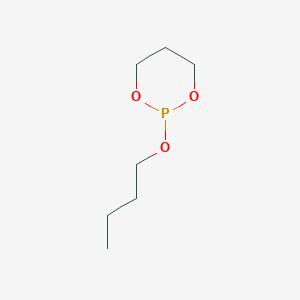
2-Butoxy-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound It is part of a broader class of dioxaphosphinanes, which are known for their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1,3,2-dioxaphosphinane typically involves the reaction of appropriate phosphorus-containing precursors with butanol under controlled conditions. One common method involves the use of phosphorus trichloride and butanol, followed by cyclization to form the dioxaphosphinane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the butoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted dioxaphosphinanes .
Scientific Research Applications
2-Butoxy-1,3,2-dioxaphosphinane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Butoxy-1,3,2-dioxaphosphinane exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also participate in catalytic cycles, facilitating the formation and breaking of chemical bonds . The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-1,3,2-dioxaphosphinane: Similar in structure but with an amino group instead of a butoxy group.
2-tert-Butoxy-4,5-benzo-1,3,2-dioxaphospholane: Contains a benzo ring, making it more rigid and potentially altering its reactivity.
Uniqueness
2-Butoxy-1,3,2-dioxaphosphinane is unique due to its butoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other dioxaphosphinanes may not be as effective .
Properties
CAS No. |
38432-37-0 |
|---|---|
Molecular Formula |
C7H15O3P |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-butoxy-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H15O3P/c1-2-3-5-8-11-9-6-4-7-10-11/h2-7H2,1H3 |
InChI Key |
BVXGAGMDXITRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



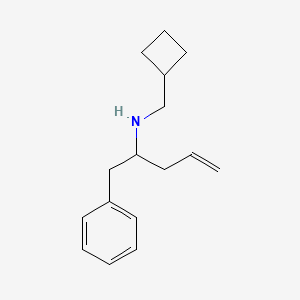
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
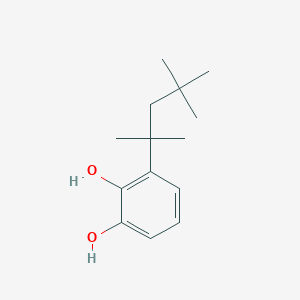
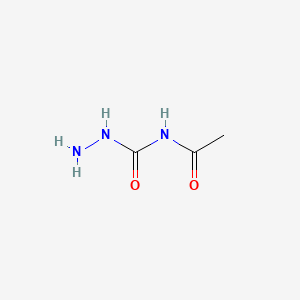
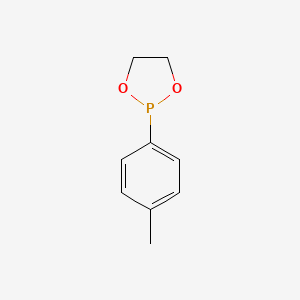
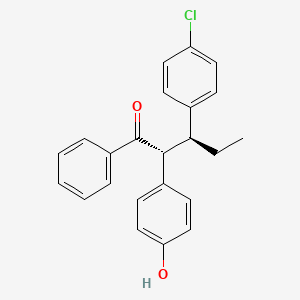

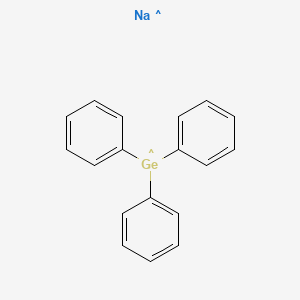
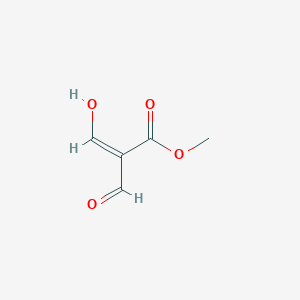
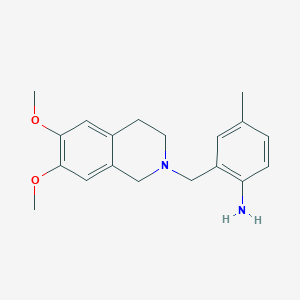
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
